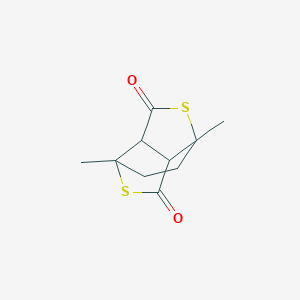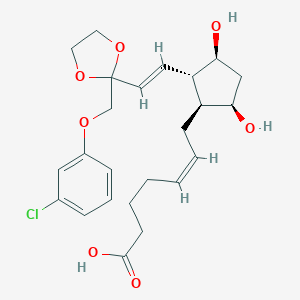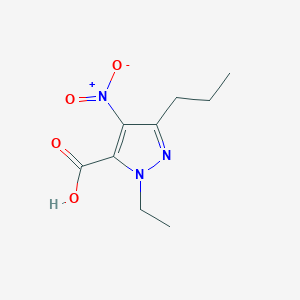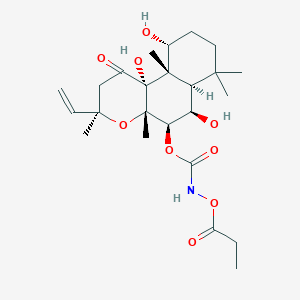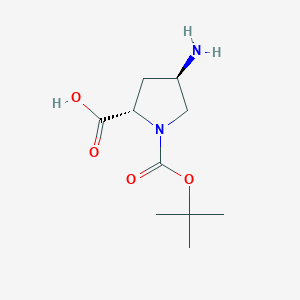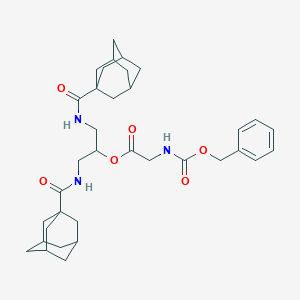
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine (TFMST) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TFMST is a member of the terpyridine family of compounds, which are known for their unique properties, such as their ability to form stable metal complexes.
Aplicaciones Científicas De Investigación
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has found various applications in scientific research, including:
1. Catalysis: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a ligand for catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
2. Sensors: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a fluorescent sensor for metal ions, such as copper and zinc ions.
3. Material Science: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is not fully understood, but it is believed to involve the formation of stable metal complexes. 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can act as a ligand for metal ions, forming stable coordination complexes. These complexes have unique properties that make them useful in various applications, such as catalysis and sensing.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. However, it is known that 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can form stable complexes with metal ions, which can have an impact on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is its ability to form stable metal complexes, which makes it useful in various applications. However, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a relatively new compound, and there is limited research on its properties and applications. Additionally, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is expensive and difficult to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, including:
1. Developing new synthesis methods: Researchers can explore new synthesis methods to improve the yield and reduce the cost of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
2. Studying the mechanism of action: Further research is needed to fully understand the mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine and its impact on cellular processes.
3. Exploring new applications: Researchers can explore new applications of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, such as in drug delivery or as a sensor for other molecules.
4. Developing new derivatives: Researchers can develop new derivatives of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine with improved properties for specific applications.
Conclusion:
In conclusion, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a unique compound with diverse applications in various fields. Its ability to form stable metal complexes makes it useful in catalysis, sensing, and material science. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. With continued research, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has the potential to be a valuable tool in scientific research and applications.
Métodos De Síntesis
The synthesis of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine involves the reaction of 4'-chloro-2,2':6',2''-terpyridine with sodium trifluoromethanesulfonate in the presence of a palladium catalyst. This reaction yields 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine as a white powder with a high yield.
Propiedades
Número CAS |
134653-69-3 |
|---|---|
Nombre del producto |
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine |
Fórmula molecular |
C16H10F3N3O3S |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
Clave InChI |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Sinónimos |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
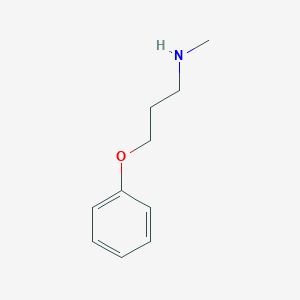
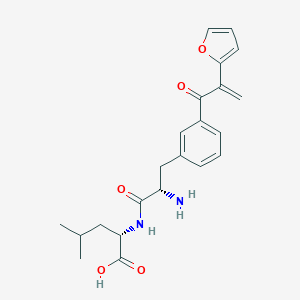
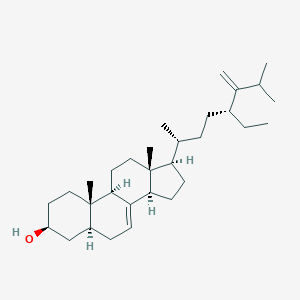
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
